molecular formula C11H13NO2 B1448577 N-cyclopropyl-4-hydroxy-2-methylbenzamide CAS No. 1695438-98-2

N-cyclopropyl-4-hydroxy-2-methylbenzamide

Cat. No. B1448577
CAS RN: 1695438-98-2
M. Wt: 191.23 g/mol
InChI Key: KHKKVWBCYHQKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-hydroxy-2-methylbenzamide is a chemical compound with the molecular formula C11H13NO2 . It is a compound that has not been widely studied, and there is limited information available about its specific uses or applications .


Molecular Structure Analysis

The molecular structure of N-cyclopropyl-4-hydroxy-2-methylbenzamide consists of 11 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 191.23 .

Scientific Research Applications

Organic Synthesis and Catalysis

Research has demonstrated the utility of cyclopropyl groups in organic synthesis, particularly in oxidation reactions and cyclopropanation. For instance, Constantino and Iley (2004) explored the oxidation of tertiary benzamides by an iron-porphyrin complex, highlighting the role of cyclopropyl groups in directing oxidative pathways. This study underscores the significance of cyclopropyl-containing compounds in developing synthetic methods for N-acylamides and secondary amides (Constantino & Iley, 2004). Similarly, Derosa et al. (2018) introduced a copper-catalyzed Chan-Lam cyclopropylation, illustrating the incorporation of cyclopropyl groups into various molecular frameworks, showcasing the versatility of cyclopropyl derivatives in catalysis and synthetic chemistry (Derosa et al., 2018).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, cyclopropyl-containing benzamides have been investigated for their biological activities. For example, Heo et al. (2015) synthesized N-cyclopropylbenzamide-benzophenone hybrids as selective p38 MAPK inhibitors, highlighting the therapeutic potential of cyclopropyl benzamides in anti-inflammatory drug discovery (Heo et al., 2015). This study indicates that modifications to the cyclopropyl group on benzamide scaffolds can lead to significant biological activities, suggesting a possible area of application for N-cyclopropyl-4-hydroxy-2-methylbenzamide in developing novel therapeutics.

Material Science and Polymer Research

Although the provided studies do not directly mention N-cyclopropyl-4-hydroxy-2-methylbenzamide in the context of material science or polymer research, the synthesis and functionalization of benzamide derivatives play a crucial role in these fields. The versatility of benzamide derivatives in forming complex molecular structures is valuable for designing novel materials with specific properties. For instance, Butt et al. (2005) discussed the synthesis and characterization of novel aromatic polyimides from benzamide derivatives, illustrating the importance of such compounds in creating high-performance polymers with potential applications in electronics, coatings, and aerospace (Butt et al., 2005).

properties

IUPAC Name

N-cyclopropyl-4-hydroxy-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-6-9(13)4-5-10(7)11(14)12-8-2-3-8/h4-6,8,13H,2-3H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKKVWBCYHQKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-hydroxy-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-4-hydroxy-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-4-hydroxy-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-4-hydroxy-2-methylbenzamide
Reactant of Route 4
N-cyclopropyl-4-hydroxy-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-4-hydroxy-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-4-hydroxy-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.